LogP Balancing: Intermediate Lipophilicity Between Non-Fluorinated and Mono-Substituted Piperazine Analogs
The target compound's calculated LogP of approximately 3.38 occupies an intermediate position between the highly lipophilic 1-benzyl-4-(4-methylcyclohexyl)piperazine (LogP 4.92) and the significantly more polar 1-(2-fluorobenzyl)piperazine (LogP 1.50), while also differing from the cyclohexyl-only analog 1-cyclohexyl-4-(2-fluorobenzyl)piperazine (LogP 4.41) . This LogP value falls within the optimal range (1–4) typically associated with balanced CNS permeability and aqueous solubility .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP ≈ 3.38 |
| Comparator Or Baseline | 1-benzyl-4-(4-methylcyclohexyl)piperazine: LogP 4.92; 1-cyclohexyl-4-(2-fluorobenzyl)piperazine: LogP 4.41; 1-(2-fluorobenzyl)piperazine: LogP 1.50; 1-(4-methylcyclohexyl)piperazine: LogP 2.22 |
| Quantified Difference | ΔLogP = −1.54 (vs benzyl analog); ΔLogP = −1.03 (vs cyclohexyl-fluorobenzyl analog); ΔLogP = +1.88 (vs 2-fluorobenzyl-piperazine); ΔLogP = +1.16 (vs 4-methylcyclohexyl-piperazine) |
| Conditions | Calculated LogP values sourced from ZINC / Hit2Lead / ChemSrc databases; cross-study comparable |
Why This Matters
Procurement decisions for CNS-targeted screening libraries depend on LogP: the target compound avoids the supra-optimal lipophilicity (LogP > 4.4) of its closest disubstituted analogs that is associated with poor solubility, rapid metabolic clearance, and promiscuous binding, while retaining sufficient lipophilicity for membrane permeability compared to mono-substituted piperazine fragments.
- [1] ZINC database / PrenDB. 1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine. LogP: 3.38. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. Optimal CNS drug LogP range: 1–4. View Source
